molecular formula C20H19N7O3 B2806976 2-{5-amino-4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-1-yl}-N-(4-methoxyphenyl)acetamide CAS No. 893306-65-5

2-{5-amino-4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-1-yl}-N-(4-methoxyphenyl)acetamide

Cat. No.: B2806976
CAS No.: 893306-65-5
M. Wt: 405.418
InChI Key: VFTZPSKRBSVKFL-UHFFFAOYSA-N
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Description

2-{5-amino-4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-1-yl}-N-(4-methoxyphenyl)acetamide is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes an oxadiazole ring, a triazole ring, and a methoxyphenyl group

Preparation Methods

The synthesis of 2-{5-amino-4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-1-yl}-N-(4-methoxyphenyl)acetamide typically involves multiple steps, starting from readily available starting materials. The synthetic route may include the formation of the oxadiazole and triazole rings through cyclization reactions, followed by the introduction of the amino and methoxyphenyl groups. Reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure conditions to achieve the desired product. Industrial production methods may involve scaling up these reactions and optimizing conditions for higher yields and purity.

Chemical Reactions Analysis

This compound can undergo various types of chemical reactions, including:

    Oxidation: The presence of the amino group allows for oxidation reactions, potentially forming nitro or other oxidized derivatives.

    Reduction: The oxadiazole and triazole rings can be reduced under specific conditions, leading to the formation of different ring-opened or reduced products.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, introducing different substituents. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

2-{5-amino-4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-1-yl}-N-(4-methoxyphenyl)acetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential biological activity, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Explored as a potential drug candidate due to its unique structure and reactivity.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of this compound depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA, leading to various biological effects. The pathways involved can include inhibition of enzyme activity, modulation of receptor signaling, or interference with DNA replication and transcription.

Comparison with Similar Compounds

Similar compounds to 2-{5-amino-4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-1-yl}-N-(4-methoxyphenyl)acetamide include other oxadiazole and triazole derivatives. These compounds share structural similarities but may differ in their substituents and overall reactivity. The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties. Some similar compounds include:

  • This compound
  • This compound

Properties

IUPAC Name

2-[5-amino-4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]triazol-1-yl]-N-(4-methoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N7O3/c1-12-3-5-13(6-4-12)19-23-20(30-25-19)17-18(21)27(26-24-17)11-16(28)22-14-7-9-15(29-2)10-8-14/h3-10H,11,21H2,1-2H3,(H,22,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFTZPSKRBSVKFL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NOC(=N2)C3=C(N(N=N3)CC(=O)NC4=CC=C(C=C4)OC)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N7O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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